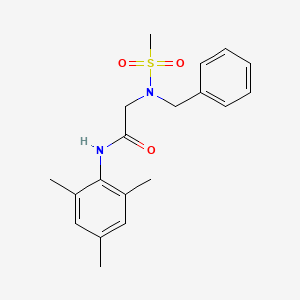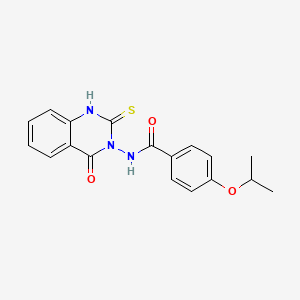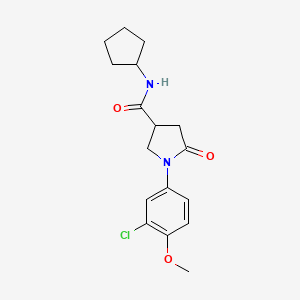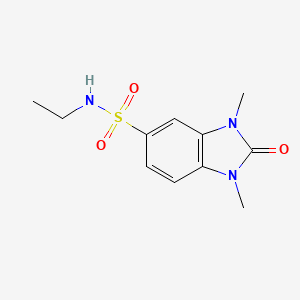![molecular formula C20H17ClN2O B4628959 N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)
N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the condensation of specific benzamides with various other chemicals to create the desired molecular structure. For example, a compound synthesized through the condensation of 3-methoxybenzoic acid with specific diamines, followed by a series of reactions including chlorination and condensation, exemplifies the complex processes involved in synthesizing related benzamide derivatives (Huang et al., 2020).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction and density functional theory (DFT) to elucidate the geometric bond lengths, bond angles, and overall structure of compounds. For instance, studies have shown how DFT calculations can be used to compare with X-ray diffraction values to reveal the molecule's character (Huang et al., 2020).
Chemical Reactions and Properties
Research into the chemical reactions and properties of similar compounds has highlighted their potential antiproliferative activity against various cancer cell lines, showcasing the chemical reactivity and biological relevance of these molecules (Huang et al., 2020).
Physical Properties Analysis
The physical properties of such compounds can be influenced by their crystal structure, as determined by single-crystal X-ray diffraction analysis. The crystal structure can reveal information about the molecular conformation and the presence of intermolecular interactions, which stabilize the crystal structure (Si, 2009).
Chemical Properties Analysis
Detailed computational investigations, including the study of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP) surface maps, and natural bonding orbitals (NBO) analysis, provide insights into the chemical properties of these compounds. These studies can elucidate the stability and reactivity of the molecules (Ashfaq et al., 2020).
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Synthesis of Novel Compounds
Ruthenium Complexes : Diphenylphosphino derivatives of carboxylic amides, including N-methylbenzamide, were synthesized and reacted with ruthenium complexes to form mono- and bis-chelates, demonstrating applications in coordination chemistry and potential catalysis processes (Gericke & Wagler, 2016).
Nucleophilic Addition : The addition of nucleophiles to 3-substituted pyridinium salts prepared from N-methylbenzamide showed good to excellent regioselectivities, leading to the synthesis of novel compounds like (-)-L-733,061 and (-)-CP-99,994, showcasing the compound's role in synthetic organic chemistry (Lemire et al., 2004).
Biological Evaluation and Antiproliferative Activity
- Antiproliferative Activity : A compound synthesized by condensation involving 3-methoxybenzamide demonstrated marked inhibition against various cancer cell lines, indicating the potential for anticancer activity research (Huang et al., 2020).
Miscellaneous Applications
- Photocatalytic Degradation : Research involving photocatalytic degradation of environmental pollutants used related benzamide compounds as a reference, showing the potential application of such compounds in environmental science and degradation studies (Torimoto et al., 1996).
Wirkmechanismus
Target of Action
The primary target of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process vital for the growth and development of new blood vessels. It is particularly important in pathological conditions such as cancer, where angiogenesis contributes to tumor growth and metastasis.
Mode of Action
The compound interacts with its target, VEGFR1, by binding to the receptor’s active site This interaction can inhibit the receptor’s activity, preventing the signal transduction that would normally promote angiogenesis
Biochemical Pathways
The inhibition of VEGFR1 by N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide affects the VEGF signaling pathway, which is central to angiogenesis . By blocking this pathway, the compound can potentially disrupt the growth and development of new blood vessels. This could have downstream effects on processes such as tumor growth and metastasis, which rely on angiogenesis for nutrient supply and waste removal.
Result of Action
The molecular and cellular effects of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide’s action primarily involve the inhibition of angiogenesis . This could result in reduced blood vessel growth and potentially slow the progression of diseases such as cancer.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-14-4-2-5-16(12-14)20(24)23-19(17-6-3-11-22-13-17)15-7-9-18(21)10-8-15/h2-13,19H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFSDFPTONGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4628898.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B4628902.png)

![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)

![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4628924.png)
![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B4628944.png)
![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)
![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)